1-methyl-7-(trifluoromethyl)-1H-indole-2,3-dione

Description

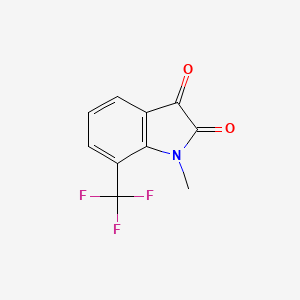

1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione (CAS: 136622-67-8) is a fluorinated indole derivative with the molecular formula C₁₀H₆F₃NO₂ and a molecular weight of 229.16 g/mol . Structurally, it features a methyl group at the 1-position and a trifluoromethyl (-CF₃) group at the 7-position of the indole-2,3-dione (isatin) scaffold. This compound is part of a broader class of isatin derivatives, which are known for their synthetic versatility and biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Key physicochemical properties include its high purity (typically ≥95%) and stability under standard laboratory conditions. However, commercial availability has been discontinued, as noted in recent supplier catalogs .

Properties

IUPAC Name |

1-methyl-7-(trifluoromethyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c1-14-7-5(8(15)9(14)16)3-2-4-6(7)10(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXOXOOOXCOXAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2C(F)(F)F)C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 7-(Trifluoromethyl)Isatin

7-(Trifluoromethyl)isatin serves as the key intermediate. Its synthesis is achieved via oxidation of 3-trifluoromethyl-2-aminobenzoic acid using hydrogen peroxide under alkaline conditions.

- Dissolve 3-trifluoromethyl-2-aminobenzoic acid (10 g, 46 mmol) in 5% sodium hydroxide (83 mL).

- Add 50% hydrogen peroxide (7.4 mL) dropwise over 30 minutes, maintaining a reaction temperature of 50°C.

- Stir for an additional 30 minutes, acidify with concentrated HCl to pH 1–2, and filter the precipitated product.

This method yields 7-(trifluoromethyl)isatin as a tan solid, though the exact yield is unspecified.

N-Methylation of 7-(Trifluoromethyl)Isatin

The introduction of the methyl group at the 1-position is accomplished via alkylation. A representative procedure adapts conditions from analogous isatin N-alkylation reactions.

- Suspend 7-(trifluoromethyl)isatin (1.0 equiv) in dimethylformamide (DMF).

- Add sodium hydride (NaH, 1.2 equiv) at 0°C and stir for 30 minutes.

- Introduce methyl iodide (1.5 equiv) and warm the reaction to room temperature.

- After completion, quench with ice water, extract with ethyl acetate, and purify via recrystallization.

Yield: Comparable N-alkylations of isatin derivatives report yields of 69–76%.

Optimization and Yield Analysis

Critical parameters influencing yield and purity include reaction temperature, base strength, and solvent choice.

Chemical Reactions Analysis

Nucleophilic Addition and Condensation Reactions

The 2,3-dione moiety serves as a key site for nucleophilic attack, enabling the formation of derivatives through condensation with nitrogen nucleophiles.

Table 1: Condensation Reactions

Mechanistic Insights :

-

The ketone at position 3 reacts preferentially with amines or hydrazines, forming Schiff bases or thiosemicarbazones. The trifluoromethyl group enhances electrophilicity at the adjacent carbonyl group, facilitating nucleophilic attack .

-

Spirocyclization occurs via intramolecular nucleophilic substitution, where the thiol group attacks the imine intermediate, followed by deprotonation .

Reduction Reactions

The diketone structure is susceptible to reduction, though specific data for this compound remains limited. Analogous indole-2,3-diones exhibit the following behavior:

Table 2: Reduction Pathways (Analogous Systems)

| Reagent | Product | Selectivity | Source |

|---|---|---|---|

| NaBH4 | 2,3-Diol (Indoline diol) | Partial reduction | |

| LiAlH4 | Fully reduced indoline | Complete reduction |

Key Considerations :

-

The trifluoromethyl group may sterically hinder reduction at position 3, favoring partial reduction at position 2.

Cycloaddition and Multicomponent Reactions

The compound’s dual carbonyl groups participate in cycloadditions:

Example :

-

Reaction with tetrayne derivatives under oxygen atmosphere yields tricyclic isoindole-1,3-diones via hexadehydro-Diels–Alder (HDDA) cascades (yields: 78–89%) .

Table 3: Cycloaddition Reactivity

| Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tetrayne + Imidazole | Metal-free, O₂ atmosphere | Tricyclic isoindole-1,3-dione | ≤89% |

Functionalization at the N1 Position

The methyl group at N1 is typically inert under mild conditions. Demethylation requires harsh reagents (e.g., BBr₃ in CH₂Cl₂), though this risks decomposition of the trifluoromethyl group.

Stability and Degradation Pathways

-

Hydrolysis : Prolonged exposure to aqueous acids or bases cleaves the diketone moiety, forming anthranilic acid derivatives.

-

Photodegradation : The trifluoromethyl group enhances UV stability, but extended irradiation may degrade the indole core.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C₁₀H₆F₃NO₂

- Molecular Weight : 233.15 g/mol

- CAS Number : 136622-67-8

- Structure : It contains a trifluoromethyl group, which enhances its biological activity and lipophilicity.

Anticancer Activity

Recent studies have highlighted the potential of 1-methyl-7-(trifluoromethyl)-1H-indole-2,3-dione derivatives in cancer treatment. For instance, derivatives of this compound have shown promising results in inhibiting tumor cell proliferation. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 0.09 | Breast Cancer |

| Compound B | 0.07 | Lung Cancer |

| Compound C | 0.02 | Colon Cancer |

These findings suggest that modifications to the indole framework can lead to enhanced anticancer properties .

Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory drugs. Research indicates that specific derivatives of this compound can inhibit interleukin-1 receptor (IL-1R) activity, which is crucial in inflammatory responses. The most potent compounds showed IC50 values as low as 0.01 µM, indicating a strong potential for therapeutic use in inflammatory diseases .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized a series of 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione derivatives and evaluated their biological activity against IL-1R. The lead compounds demonstrated significant inhibitory effects and were selected for further development based on their favorable drug-like properties .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

In another study, researchers performed a SAR analysis on various derivatives of this compound to identify structural features that enhance biological activity. The analysis revealed that specific substitutions at the indole nitrogen significantly increased potency against cancer cell lines .

Mechanism of Action

The mechanism of action of 1-methyl-7-(trifluoromethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for modulating biological pathways and achieving desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The biological and chemical properties of indole-2,3-dione derivatives are highly sensitive to substituent positions and electronic effects. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Indole-2,3-Dione Derivatives

Key Observations :

Biological Activity

1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione, also known as a derivative of isatin, has garnered attention due to its diverse biological activities. This compound's unique trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an indole backbone with a methyl group and a trifluoromethyl group at specific positions, influencing its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 10.0 | Inhibition of PI3K/Akt signaling pathway |

Research indicates that the trifluoromethyl group enhances binding affinity to specific targets involved in cancer progression, thus increasing the efficacy of treatment .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. It has been found to mitigate oxidative stress-induced neuronal damage in vitro, suggesting its use in neurodegenerative diseases.

Case Study: Neuroprotection in PC12 Cells

In a controlled study involving PC12 cells exposed to oxidative stress, treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels and improved cell viability by approximately 40% compared to untreated controls .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could serve as a lead for developing new antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Regulation : Interference with cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.

- Oxidative Stress Reduction : Scavenging free radicals and enhancing antioxidant defenses.

- Membrane Disruption : Altering membrane permeability in microbial cells.

Q & A

What are the common synthetic routes for 1-methyl-7-(trifluoromethyl)-1H-indole-2,3-dione?

Category : Basic Research

Answer :

The synthesis typically involves functionalizing the indole-2,3-dione core. A common approach is halogenation or alkylation of precursor indoles. For example:

- Palladium-catalyzed cross-coupling can introduce trifluoromethyl groups at specific positions, as seen in analogous indole derivatives .

- N-methylation via alkylation reactions using methyl halides or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in dichloromethane) .

- Multi-step sequences starting from nitrobenzaldehyde derivatives, involving olefination and cyclization, optimized for regioselectivity .

Key considerations include solvent choice (e.g., DMF for polar aprotic conditions) and inert atmospheres to prevent side reactions. Yields depend on substituent electronic effects, where the trifluoromethyl group may hinder or direct reactivity .

How can the structure of this compound be confirmed using crystallographic methods?

Category : Basic Research

Answer :

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological steps include:

- Data collection : Using Mo-Kα or Cu-Kα radiation sources.

- Structure solution : Employing direct methods in SHELXS or SHELXD .

- Refinement : Iterative cycles with SHELXL to optimize positional and thermal parameters, accounting for disorder in the trifluoromethyl group .

- Validation : Tools in OLEX2 ensure geometric accuracy (e.g., bond lengths, angles) and detect twinning or pseudosymmetry .

For example, a methyl group at N1 and trifluoromethyl at C7 can be unambiguously assigned via electron density maps. Discrepancies between NMR and XRD data (e.g., tautomerism) are resolved by hydrogen bonding analysis in the crystal lattice .

What spectroscopic techniques are used to characterize this compound?

Category : Basic Research

Answer :

- ¹H/¹³C NMR : Assignments rely on substituent effects. The trifluoromethyl group deshields adjacent protons (e.g., C6-H, δ ~7.5 ppm), while the methyl group at N1 appears as a singlet (~δ 3.2 ppm) .

- FT-IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C-F (~1100 cm⁻¹) confirm the dione and trifluoromethyl moieties .

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 244.05 for C₁₀H₇F₃NO₂⁺) validate the molecular formula .

How do the substituents (methyl and trifluoromethyl) influence the compound's reactivity?

Category : Basic Research

Answer :

- Trifluoromethyl group :

- N-methyl group :

These substituents collectively impact regioselectivity in further derivatization, such as thiosemicarbazone formation at C3 .

What are the strategies for modifying this compound to enhance its biological activity?

Category : Advanced Research

Answer :

- Functionalization at C3 : Introducing thiosemicarbazone or Schiff base moieties via condensation reactions improves anticancer and antitubercular activity . Microwave-assisted synthesis (e.g., 100°C, 10 min) enhances yield and purity .

- Halogenation : Bromine or iodine at C5/C6 positions increases steric bulk and halogen bonding in target enzymes .

- Hybrid molecules : Conjugation with quinoline or triazole scaffolds broadens pharmacological profiles .

Structure-activity relationship (SAR) studies highlight that trifluoromethyl groups enhance target affinity, while methyl groups reduce metabolic degradation .

How does computational modeling aid in understanding the electronic effects of substituents?

Category : Advanced Research

Answer :

- DFT calculations : B3LYP/6-311+G(d,p) models predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the trifluoromethyl group lowers LUMO energy, favoring charge-transfer interactions .

- Molecular docking : Simulates binding modes with targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase), showing that the trifluoromethyl group fits into hydrophobic pockets .

- QSAR models : Correlate substituent electronegativity with bioactivity, guiding rational design .

What challenges arise in refining the crystal structure of halogenated indole derivatives?

Category : Advanced Research

Answer :

- Disorder in trifluoromethyl groups : Requires partitioning occupancy over multiple positions using SHELXL’s PART instruction .

- Twinned crystals : Common due to symmetry mimicry; resolved via TWIN/BASF commands in OLEX2 .

- Weak diffraction : Heavy halogens (e.g., Br in analogs) cause absorption errors, mitigated by multi-scan corrections .

Validation tools (e.g., Rint > 0.05) flag problematic datasets, necessitating recollection .

How can this compound serve as a precursor in synthesizing novel heterocyclic compounds?

Category : Advanced Research

Answer :

- Ring expansion : Reacting with hydrazines forms pyrazole-fused indoles, useful in antimicrobial agents .

- Cycloaddition : [3+2] reactions with nitrile oxides yield isoxazoline derivatives with anti-inflammatory activity .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids generate biaryl systems for kinase inhibition studies .

Green chemistry approaches (e.g., aqueous mechanochemical synthesis) reduce waste in these transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.